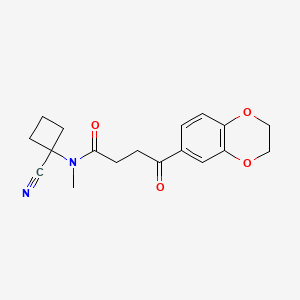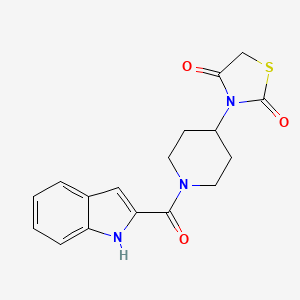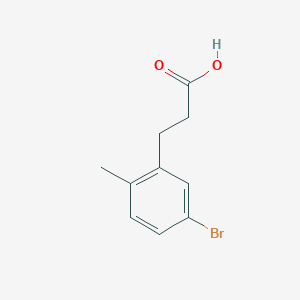![molecular formula C18H19N3O4S B2871664 N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899954-68-8](/img/structure/B2871664.png)
N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Agents and Alzheimer's Disease
N-acylaminophenothiazines have shown promise as neuroprotective agents with multifunctional activities potentially suitable for Alzheimer's disease treatment. These compounds, structurally related to the mentioned molecule through the presence of dimethylamino groups and aromatic systems, have demonstrated selective inhibition of butyrylcholinesterase, protection against neuronal damage by free radicals, low toxicity, and ability to penetrate the central nervous system (CNS). Some derivatives also modulated cytosolic calcium concentration and offered protection against various neurotoxic challenges, highlighting their potential in neuroprotective strategies (González-Muñoz, Arce, et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Research has also delved into the synthesis and biological evaluation of novel derivatives bearing an aryl sulfonate moiety, demonstrating antimicrobial and anti-inflammatory activities. These compounds, including those with benzoxazepine, benzothiazepine, and benzodiazepine structures, have been synthesized through multi-component cyclo-condensation reactions. Their significant anti-bacterial and anti-fungal properties, along with some showing anti-inflammatory activity, point to the diverse applications of similarly structured compounds in addressing infectious and inflammatory conditions (Kendre, Landge, & Bhusare, 2015).
Nonlinear Optical Materials
The third-order nonlinear optical properties of a novel chalcone derivative compound were investigated, revealing potential applications in optical devices. This compound, structurally related through the incorporation of aromatic systems and functional groups similar to the queried molecule, exhibited unique optical behaviors such as a switch from saturable absorption to reverse saturable absorption with varying laser intensities. These findings suggest applications in developing optical limiters and other optical device technologies (Rahulan, Balamurugan, et al., 2014).
Synthesis and Chemical Transformations
Compounds with structural motifs similar to the specified molecule have been used as starting materials in alkylation and ring closure reactions, generating a structurally diverse library of derivatives. These chemical transformations highlight the versatility and reactivity of such compounds, underscoring their potential as intermediates in synthetic organic chemistry for the development of various chemical entities with potential research and industrial applications (Roman, 2013).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-18(23)15-5-3-4-6-16(15)26(21,24)25/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLFZVVZLAKUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2871581.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)


![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2871590.png)

![Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate](/img/structure/B2871592.png)


![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)
![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)
![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)